17H-Cyclopenta(a)phenanthren-17-one is a polycyclic aromatic compound featuring a cyclopenta ring fused to a phenanthrene structure. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique molecular architecture and reactivity.
This compound can be synthesized through various organic reactions, often involving complex multi-step processes. It has been studied in the context of synthetic organic chemistry, particularly as an intermediate in the preparation of more complex molecules. The synthesis of derivatives like 16-bromo-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one has been documented, indicating its relevance in chemical research and applications .
17H-Cyclopenta(a)phenanthren-17-one belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is characterized by its fused ring system, which contributes to its chemical properties and potential biological activity.
The synthesis of 17H-cyclopenta(a)phenanthren-17-one typically involves several key steps:
The synthesis often employs methodologies such as:
The molecular structure of 17H-cyclopenta(a)phenanthren-17-one can be represented using various notations:
The structural data can be summarized as follows:
Property | Value |
---|---|
CAS Number | 51013-72-0 |
InChI Key | JWNRAOAHAOCEMP-UHFFFAOYSA-N |
Canonical SMILES | C1C(C(=O)C2=C1C3=C(C=C2)C4=CC=CC=C4C=C3) |
This structural information indicates a complex arrangement of carbon atoms with a ketone functional group at position 17, which is critical for its chemical behavior.
17H-cyclopenta(a)phenanthren-17-one can participate in various chemical reactions, including:
The compound's ability to undergo substitution reactions makes it a valuable intermediate in organic synthesis. For example, brominated derivatives can facilitate further functionalization through nucleophilic substitution processes.
Key chemical properties include:
Relevant data on these properties can be found in various chemical databases and literature sources .
17H-cyclopenta(a)phenanthren-17-one has several notable applications:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: